
Dinaphthalen-1-yl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a type of phthalate ester, which is commonly used in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dinaphthalen-1-yl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with naphthalen-1-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
Phthalic anhydride+2Naphthalen-1-ol→Dinaphthalen-1-yl benzene-1,2-dicarboxylate+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
Dinaphthalen-1-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and naphthalene derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phthalic acid and naphthalene derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates and naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Dinaphthalen-1-yl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flexible PVC, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of Dinaphthalen-1-yl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, leading to potential reproductive and developmental effects.
Molecular Targets: Binds to estrogen receptors and other hormone receptors, altering their normal function.
Pathways Involved: Affects signaling pathways related to hormone regulation and metabolism.
Vergleich Mit ähnlichen Verbindungen
Dinaphthalen-1-yl benzene-1,2-dicarboxylate can be compared with other phthalate esters:
Phthalic Acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the naphthalene groups.
Diethyl Phthalate: Used as a plasticizer but has different physical and chemical properties.
Diundecyl Phthalate: Another phthalate ester with longer alkyl chains, used in different industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.
Eigenschaften
CAS-Nummer |
138250-88-1 |
|---|---|
Molekularformel |
C28H18O4 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
dinaphthalen-1-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-17-7-11-19-9-1-3-13-21(19)25)23-15-5-6-16-24(23)28(30)32-26-18-8-12-20-10-2-4-14-22(20)26/h1-18H |
InChI-Schlüssel |
MDBFDMLYPMZKPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3C(=O)OC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


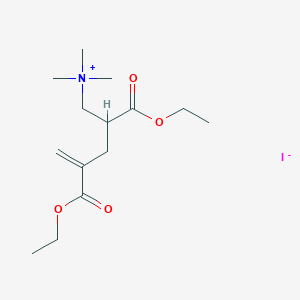

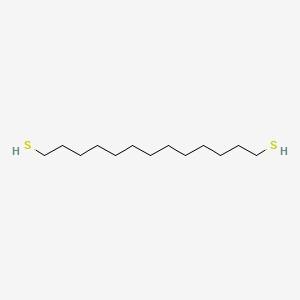
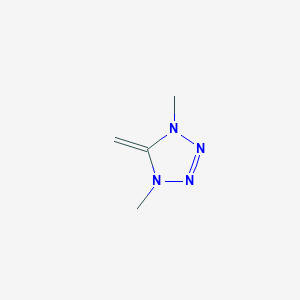
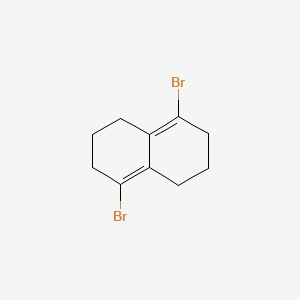

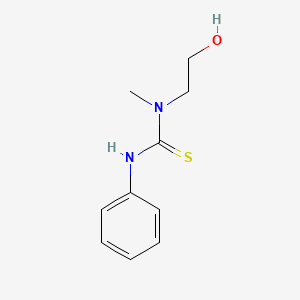
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
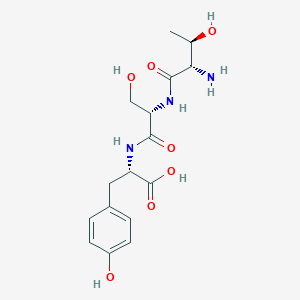
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
